molecular formula C13H18BNO4 B7953205 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B7953205
M. Wt: 263.10 g/mol
InChI Key: YZBFLOZUCCXQDA-UHFFFAOYSA-N
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Description

4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boronic acid or ester precursor.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and various aryl halides for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of biaryl compounds.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronate ester group can act as a ligand in catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its functional groups.

    Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, useful in bioconjugation techniques.

Industry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: Can be incorporated into polymers to introduce boron-containing functionalities.

Mechanism of Action

The compound’s effects are primarily due to its functional groups:

    Boronate Ester Group: Can form reversible covalent bonds with diols, which is useful in sensing and separation technologies.

    Carboxylic Acid Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The boronate ester group can inhibit serine proteases by forming a covalent bond with the active site serine residue.

    Signal Transduction: The compound can modulate signaling pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4-Methoxycarbonylphenylboronic acid pinacol ester
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Uniqueness: 4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-8-6-10(11(16)17)15-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBFLOZUCCXQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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